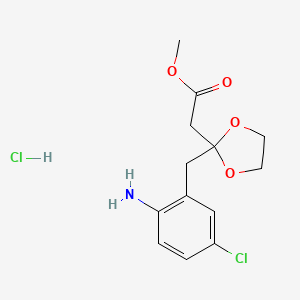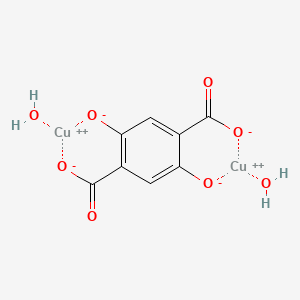
Cu-DOBDC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper 2,5-dioxidobenzene-1,4-dicarboxylate, commonly referred to as Cu-DOBDC, is a metal-organic framework (MOF) composed of copper ions coordinated with 2,5-dioxidobenzene-1,4-dicarboxylate ligands. This compound is known for its high surface area, porosity, and unique chemical properties, making it a valuable material in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Cu-DOBDC can be synthesized using a variety of methods, including solvothermal and mechanochemical synthesis. In the solvothermal method, copper salts and 2,5-dioxidobenzene-1,4-dicarboxylate are dissolved in an organic solvent such as dimethylformamide (DMF) or diethylformamide (DEF) and heated in an autoclave . The reaction typically occurs at elevated temperatures and pressures, resulting in the formation of crystalline this compound.
Mechanochemical synthesis involves grinding copper nitrate salts with 2,5-dioxidobenzene-1,4-dicarboxylate in the presence of a small amount of organic solvent or water . This method is more sustainable and can be completed in a shorter time compared to solvothermal synthesis.
Industrial Production Methods: Industrial production of this compound often employs the solvothermal method due to its scalability and ability to produce high-quality crystalline materials. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions: Cu-DOBDC undergoes various chemical reactions, including adsorption, reduction, and catalytic reactions. One notable reaction is the adsorption of carbon dioxide, where this compound exhibits high affinity and capacity for CO2 capture . Additionally, this compound can participate in reduction reactions, such as the reduction of copper(II) ions to copper(I) ions, which can be facilitated by reducing agents like ascorbic acid .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include carbon dioxide for adsorption studies, ascorbic acid for reduction reactions, and various organic solvents for catalytic reactions. The conditions for these reactions vary depending on the specific application but often involve controlled temperatures and pressures to optimize performance.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction type. For example, in CO2 adsorption studies, the primary product is the adsorbed CO2 within the MOF structure . In reduction reactions, the product is typically copper(I) ions coordinated within the MOF framework .
科学的研究の応用
Cu-DOBDC has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various organic reactions, including cycloaddition and oxidation reactions . In biology and medicine, this compound is explored for its potential in drug delivery systems and as a biosensor for detecting specific biomolecules . In industry, this compound is utilized for gas storage and separation, particularly for capturing and storing carbon dioxide .
作用機序
The mechanism of action of Cu-DOBDC involves its high surface area and porosity, which allow for efficient adsorption and interaction with target molecules. The copper ions within the MOF framework provide active sites for catalytic reactions and facilitate the binding of guest molecules . The molecular targets and pathways involved in these interactions depend on the specific application, such as CO2 adsorption or catalytic oxidation reactions .
類似化合物との比較
Cu-DOBDC is part of a family of metal-organic frameworks that include other compounds such as magnesium 2,5-dioxidobenzene-1,4-dicarboxylate (Mg-DOBDC), zinc 2,5-dioxidobenzene-1,4-dicarboxylate (Zn-DOBDC), and cobalt 2,5-dioxidobenzene-1,4-dicarboxylate (Co-DOBDC) . Compared to these similar compounds, this compound exhibits unique properties such as higher CO2 adsorption capacity and catalytic activity due to the presence of copper ions . The higher charge density of copper ions enhances the binding interactions with guest molecules, making this compound a superior material for specific applications .
Similar Compounds
- Magnesium 2,5-dioxidobenzene-1,4-dicarboxylate (Mg-DOBDC)
- Zinc 2,5-dioxidobenzene-1,4-dicarboxylate (Zn-DOBDC)
- Cobalt 2,5-dioxidobenzene-1,4-dicarboxylate (Co-DOBDC)
- Nickel 2,5-dioxidobenzene-1,4-dicarboxylate (Ni-DOBDC)
- Iron 2,5-dioxidobenzene-1,4-dicarboxylate (Fe-DOBDC)
These compounds share similar structural frameworks but differ in their metal ion centers, which influence their chemical properties and applications .
特性
分子式 |
C8H6Cu2O8 |
|---|---|
分子量 |
357.22 g/mol |
IUPAC名 |
dicopper;2,5-dioxidoterephthalate;dihydrate |
InChI |
InChI=1S/C8H6O6.2Cu.2H2O/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14;;;;/h1-2,9-10H,(H,11,12)(H,13,14);;;2*1H2/q;2*+2;;/p-4 |
InChIキー |
VWYOAQQCTCVDGS-UHFFFAOYSA-J |
正規SMILES |
C1=C(C(=CC(=C1[O-])C(=O)[O-])[O-])C(=O)[O-].O.O.[Cu+2].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


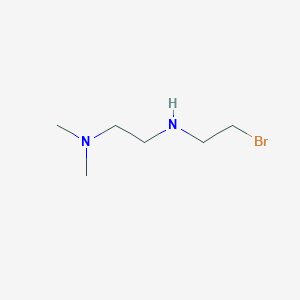


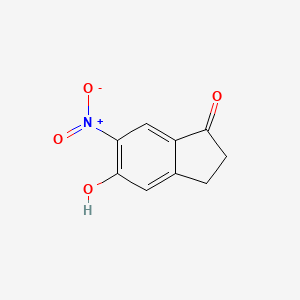

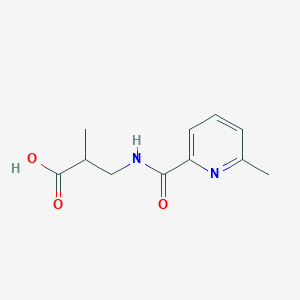
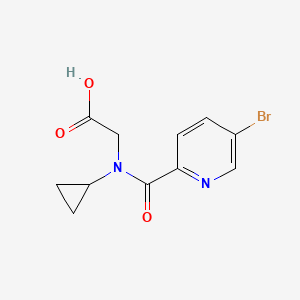
![3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B14913893.png)


![(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14913905.png)
